molecular formula C11H11BrN2O2S B13220788 Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13220788
M. Wt: 315.19 g/mol
InChI Key: IGZODJLDGFWJBK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Its structure includes a bromo substituent at position 3, methyl groups at positions 4 and 6, and an ethyl ester at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive frameworks like thiazolo[4,5-d]pyrimidine, which is associated with diverse biological activities .

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)7-5(2)8-9(12)14-17-10(8)13-6(7)3/h4H2,1-3H3

InChI Key

IGZODJLDGFWJBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the reaction of 3-bromo-4,6-dimethylpyridine-2-thiol with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity.

Comparison with Similar Compounds

Structural Analogs with Thiazolo[5,4-b]pyridine Cores

a) 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine (EN300-266215)
  • Substituents : Methyl (position 3), trifluoromethyl (position 5).
  • Synthesis : Commercial availability (Enamine Ltd, 2020) suggests streamlined synthetic routes, though specific methods are undisclosed .
b) Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Core Variation : Pyrazolo[3,4-b]pyridine instead of thiazolo[5,4-b]pyridine.
  • Substituents: Phenylamino at position 4, phenyl at position 1.
c) Spiro-thiazolo[4,5-b]pyridines (e.g., Compounds 92–94)
  • Core Variation : Spirocyclic thiazolo[4,5-b]pyridine fused with cyclohexane.
  • Substituents: Amino phenyl, argio (sulfur-containing), and cyano groups.
  • Activity : Significant anticancer effects against MCF-7 and HepG-2 cell lines, emphasizing the role of spiro-architectures in enhancing bioactivity .
a) Isoxazolo[5,4-b]pyridine Derivatives
  • Example: Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.
  • Key Differences : Replacement of thiazole with isoxazole alters electronic properties and hydrogen-bonding capacity.
  • Synthesis: Solvent-free conditions with triethylamine, yielding amino and ester functionalities confirmed via IR (3455–3380 cm⁻¹ for NH₂, 1691 cm⁻¹ for C=O) and NMR (δ 5.87 ppm for NH₂) .
b) Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives
  • Example: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide.
  • Synthesis : Utilizes Suzuki coupling, demonstrating advanced cross-coupling strategies compared to esterification routes .

Substituent Effects on Physicochemical and Bioactive Properties

Table 1: Substituent Impact on Key Properties
Compound Substituents Bioactivity/Property Reference
Target Compound 3-Br, 4,6-Me, 5-COOEt Unknown (structural focus) N/A
Spiro-thiazolo[4,5-b]pyridine (92) 4-Aminophenyl, argio, cyano Anticancer (MCF-7, HepG-2) 5
Pyrazolo[3,4-b]pyridine (5) 4-Phenylamino, 1-phenyl Antiviral lead 4
3-Methyl-5-CF3-thiazolo[5,4-b]pyridine 3-Me, 5-CF3 Enhanced metabolic stability 7
Table 2: Structurally Similar Compounds (CAS-Based)
CAS No. Compound Name Similarity Score Core Heterocycle
143982-54-1 Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 0.83 Imidazo[1,2-a]pyridine
177485-39-1 Ethyl imidazo[1,2-a]pyridine-5-carboxylate 0.82 Imidazo[1,2-a]pyridine
577711-94-5 Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 0.81 Pyrrolo[2,3-b]pyridine

Biological Activity

Introduction

Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyridine structure, with substituents that include an ethyl ester and bromine. The presence of these functional groups significantly influences its reactivity and biological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₂O₂S
Molecular Weight303.2 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research into the mechanisms of action of this compound suggests that it interacts with specific molecular targets such as enzymes or receptors. Although detailed mechanisms remain under investigation, preliminary studies indicate the following potential actions:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL. These findings suggest significant potential for development as an antibacterial agent.

Antifungal Activity

The compound's antifungal properties have also been investigated. It demonstrated activity against common fungal pathogens such as Candida albicans.

Table of Antifungal Activity

Fungal StrainMIC (mg/mL)
Candida albicans0.015
Aspergillus niger0.025

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its biological activity. The presence of both bromine and methyl groups enhances its interaction with biological targets compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

Compound NameKey DifferencesBiological Activity
Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylateLacks dimethyl substitutionsLower antibacterial activity
Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylateContains cyclopropyl groupEnhanced antifungal activity

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